Elamipretide

概要

説明

It is designed to penetrate cell membranes and enter mitochondria, where it improves mitochondrial function by reducing the production of toxic reactive oxygen species and stabilizing cardiolipin . This compound has shown potential in treating various mitochondrial dysfunctions and related diseases.

準備方法

合成経路と反応条件: エラミプレチドは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) を通じて合成されます。この合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。主なステップには以下が含まれます。

カップリング: N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬を使用してアミノ酸をカップリングします。

脱保護: トリフルオロ酢酸 (TFA) を使用してアミノ酸の保護基を除去します。

開裂: 最終的なペプチドを樹脂から開裂し、高速液体クロマトグラフィー (HPLC) を使用して精製します。

工業生産方法: エラミプレチドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために反応条件を最適化することが含まれます。自動ペプチド合成機や大規模 HPLC システムなどの高度な技術が、生産の合理化に採用されています。

化学反応の分析

反応の種類: エラミプレチドは、以下を含むさまざまな化学反応を起こします。

酸化: エラミプレチド中のジメチルチロシン残基は酸化を受ける可能性があり、これはその抗酸化特性にとって重要です。

還元: アルギニン残基で還元反応が起こり、ペプチド全体の電荷と反応性に影響を与える可能性があります。

置換: 置換反応によりリジン残基が修飾され、ペプチドの結合親和性と安定性が変化する可能性があります。

一般的な試薬と条件:

酸化: 制御された条件下での過酸化水素 (H2O2) またはその他の酸化剤。

還元: ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) などの還元剤。

置換: 穏やかな条件下でのさまざまなアルキル化剤またはアシル化剤。

形成される主な生成物:

酸化: 酸化されたジメチルチロシン誘導体の形成。

還元: アルギニン残基の還元型。

置換: 官能基が変化した修飾されたリジン誘導体。

4. 科学研究への応用

エラミプレチドは、以下を含む幅広い科学研究への応用を持っています。

化学: ペプチド合成とミトコンドリア標的化を研究するためのモデル化合物として使用されます。

生物学: さまざまな細胞タイプにおける酸化ストレスの軽減とミトコンドリア機能の改善における役割について調査されています。

医学: ミトコンドリア病、心不全、神経変性疾患に対する潜在的な治療薬として探求されています

業界: ミトコンドリア標的療法の開発やミトコンドリアダイナミクスの研究ツールとして利用されています。

科学的研究の応用

Mitochondrial Diseases

Elamipretide is primarily studied for its efficacy in treating primary mitochondrial diseases. Notable clinical trials include:

- Barth Syndrome : A phase 2/3 trial demonstrated that daily administration of this compound led to significant improvements in exercise capacity and overall symptoms in patients with Barth syndrome .

- Primary Mitochondrial Myopathy : In the MMPOWER trials, this compound showed improvements in patient-reported outcomes despite not meeting all primary endpoints . The trials highlighted the need for better endpoint definitions focusing on fatigue and quality of life.

Neurodegenerative Diseases

This compound has shown promise in neuroprotective applications:

- Huntington's Disease : Research indicates that this compound can mitigate mitochondrial dysfunction associated with mutant huntingtin protein accumulation. It enhances mitochondrial biogenesis and reduces oxidative stress, which may help prevent neuronal apoptosis .

- Alzheimer's Disease : this compound has been shown to lower ROS levels and protect against synaptic dysfunction, suggesting its potential role in managing Alzheimer's disease .

Cardiovascular Applications

This compound's ability to improve cardiac function makes it a candidate for treating various cardiovascular conditions:

- Myocardial Ischemia-Reperfusion Injury : Studies demonstrate that this compound can reduce myocardial injury by inhibiting mitochondrial permeability transition pore opening and decreasing ROS production .

- Pulmonary Arterial Hypertension : this compound has been noted to improve antioxidant defenses and reduce oxidative stress markers in preclinical models of pulmonary hypertension .

Ocular Disorders

Recent studies have explored this compound's effects on ocular health:

- Dry Age-Related Macular Degeneration : A phase 1 clinical trial indicated that this compound could positively impact visual function in patients with dry age-related macular degeneration, with most adverse events being mild to moderate .

Summary of Clinical Trials

作用機序

エラミプレチドは、ミトコンドリア内膜の主要な脂質成分であるカルジオリピンを標的とし、安定化させることによって効果を発揮します 。カルジオリピンに結合することで、エラミプレチドはミトコンドリアの生物エネルギーを増強し、活性酸素種の生成を抑制します。この安定化は、ミトコンドリアの機能不全を防ぎ、細胞の生存を促進します。関係する分子標的と経路には以下が含まれます。

カルジオリピン: 安定化と酸化損傷からの保護。

活性酸素種 (ROS): ROS 生成の減少。

ミトコンドリア生物エネルギー: ATP 生成とミトコンドリア機能全体の改善。

類似化合物との比較

エラミプレチドは、その特定の構造と作用機序により、ミトコンドリア標的ペプチドの中でユニークです。類似の化合物には以下が含まれます。

SS-20: 抗酸化特性を持つ別のミトコンドリア標的ペプチド。

MTP-131: 同様のミトコンドリア標的化を備えていますが、アミノ酸配列が異なります。

ベンダビア: カルジオリピン安定化効果が同等ですが、化学構造が異なる化合物。

エラミプレチドは、細胞膜を効率的に透過し、カルジオリピンと特異的に相互作用する能力により、治療用途の有望な候補として際立っています .

生物活性

Elamipretide, also known as SS-31, is a mitochondrial-targeted peptide that has garnered attention for its potential therapeutic effects in various mitochondrial dysfunction-related diseases. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and safety across different studies.

This compound is designed to target mitochondria, where it exerts its effects by:

- Reducing Reactive Oxygen Species (ROS) : this compound has been shown to inhibit ROS generation and lipid peroxidation, thereby protecting mitochondrial function. It concentrates in the mitochondrial inner membrane and maintains mitochondrial membrane potential, which is crucial for ATP production .

- Improving Mitochondrial Function : Studies indicate that this compound enhances the activity of mitochondrial respiratory complexes I and IV in failing human hearts, suggesting a restoration of mitochondrial bioenergetics .

- Interacting with Cardiolipin : The compound binds to cardiolipin, a phospholipid that plays a significant role in maintaining mitochondrial structure and function. This interaction helps mitigate fragmentation of mitochondria and improve their biophysical properties .

Clinical Efficacy

This compound has been evaluated in several clinical trials for conditions such as primary mitochondrial myopathy (PMM), Barth syndrome, and age-related macular degeneration (AMD). Below are key findings from notable studies:

1. MMPOWER Trials for PMM

- MMPOWER-1 : A randomized, double-blind trial showed a significant improvement in the six-minute walk test (6MWT) among participants receiving this compound compared to placebo. Specifically, patients on the highest dose demonstrated a mean increase of 44 meters in walking distance .

- MMPOWER-2 : This trial reinforced findings from MMPOWER-1 with additional endpoints showing improvements in patient-reported outcomes. Participants reported enhanced exercise capacity and reduced fatigue after treatment with this compound .

2. Barth Syndrome Study

In a phase 2/3 trial involving patients with Barth syndrome, this compound administration resulted in significant improvements in the 6MWT and other functional assessments after 36 weeks of treatment. The study indicated that this compound could alleviate some symptoms associated with this genetic condition .

3. Age-Related Macular Degeneration Trials

This compound has also been investigated for its effects on AMD:

- In a phase 1 trial, participants showed a positive change in best-corrected visual acuity (BCVA) after 24 weeks of treatment with subcutaneous this compound. The results suggested potential benefits in preserving vision among individuals with intermediate AMD .

Safety Profile

Across various clinical trials, this compound has demonstrated a favorable safety profile:

- Adverse Events : Most reported adverse events were mild to moderate, primarily related to injection site reactions. Serious adverse events were rare .

- Tolerability : Patients generally tolerated this compound well, with no significant safety concerns arising during the trials .

Summary of Clinical Findings

| Study | Condition | Key Findings | Dosage |

|---|---|---|---|

| MMPOWER-1 | Primary Mitochondrial Myopathy | 44-meter improvement in 6MWT | IV daily |

| MMPOWER-2 | Primary Mitochondrial Myopathy | Enhanced PROs and exercise capacity | SC daily |

| Barth Syndrome | Barth Syndrome | Significant improvements in 6MWT | SC daily |

| Age-Related Macular Degeneration | AMD | +4.6 letters change in BCVA | SC daily |

特性

IUPAC Name |

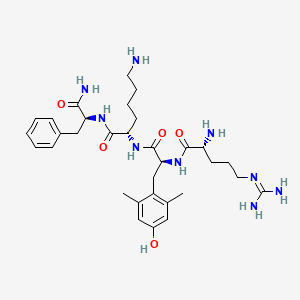

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVLTCAESLKEHH-WKAQUBQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471988 | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736992-21-5 | |

| Record name | Elamipretide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elamipretide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | UNII-87GWG91S09 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELAMIPRETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。